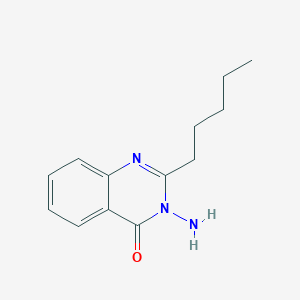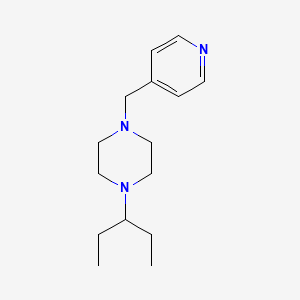![molecular formula C21H23N3O4 B10880956 (4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880956.png)
(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-1-(2,3-Dimethoxyanilino)ethylidene]-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-one is a complex organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(2,3-Dimethoxyanilino)ethylidene]-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-one typically involves the following steps:
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of hydrazine with an appropriate β-keto ester under acidic conditions.
Substitution Reactions: The introduction of the 2,3-dimethoxyanilino and 4-methoxyphenyl groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Condensation Reaction: The final step involves the condensation of the intermediate compounds to form the desired product. This step is usually performed under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(2,3-Dimethoxyanilino)ethylidene]-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of various substituted pyrazolone derivatives.
Scientific Research Applications
4-[(Z)-1-(2,3-Dimethoxyanilino)ethylidene]-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(2,3-Dimethoxyanilino)ethylidene]-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **4-[(Z)-1-(2,3-Dimethoxyanilino)ethylidene]-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-one
- **4-[(Z)-1-(2,3-Dimethoxyanilino)ethylidene]-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-one
- **4-[(Z)-1-(2,3-Dimethoxyanilino)ethylidene]-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-3-one
Uniqueness
The uniqueness of 4-[(Z)-1-(2,3-Dimethoxyanilino)ethylidene]-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-one lies in its specific substitution pattern and the presence of both methoxy and dimethoxyanilino groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[N-(2,3-dimethoxyphenyl)-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H23N3O4/c1-13(22-17-7-6-8-18(27-4)20(17)28-5)19-14(2)23-24(21(19)25)15-9-11-16(26-3)12-10-15/h6-12,23H,1-5H3 |
InChI Key |
OVTIKRZSGWGVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NC3=C(C(=CC=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10880877.png)

![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone](/img/structure/B10880889.png)
![(4-{(Z)-[2-(4-benzylpiperazin-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10880896.png)


![(4-Benzylpiperidin-1-yl)[1-(4-ethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10880913.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B10880919.png)
![(6E)-6-[3-[(E)-2-(4-fluorophenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B10880921.png)

![3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10880942.png)
![1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B10880943.png)
![{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone](/img/structure/B10880946.png)
